[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride
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Description
“[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride” is a chemical compound with the molecular formula C9H5ClF6O2S . It has a molecular weight of 326.64 g/mol . The compound is also known by several synonyms, including MFCD01862555 and (3,5-BIS(TRIFLUOROMETHYL)PHENYL)METHANESULFONYL CHLORIDE .
Molecular Structure Analysis
The InChI string of the compound is InChI=1S/C9H5ClF6O2S/c10-19(17,18)4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2
. The Canonical SMILES is C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CS(=O)(=O)Cl
.
Physical And Chemical Properties Analysis
“[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride” has a molecular weight of 326.64 g/mol . It has a computed XLogP3-AA value of 3.6 , indicating its lipophilicity. The compound has a topological polar surface area of 42.5 Ų , suggesting its polarity. It has a rotatable bond count of 2 .
Scientific Research Applications
1. Catalyst Development in Organic Chemistry
- Application : The [3,5-bis(trifluoromethyl)phenyl] motif is used in the development of catalysts, specifically in (thio)urea-based catalysts. These catalysts are used to activate substrates and stabilize partially developing negative charges in transition states .
- Method : The catalysts are used in organic transformations. The exact method of application would depend on the specific transformation being carried out .
- Results : The use of these catalysts has increased rapidly over the last decade, and they are now used extensively in promoting organic transformations .
2. Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
- Application : The compound (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is produced using a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system .
- Method : The production process involves the use of Candida tropicalis 104 in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition .
- Results : The yield of the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) under an oxygen-deficient environment was 73.7% for the same amount of biocatalyst and maltose co-substrate .
3. Synthesis of Methylene-arylbutenones
- Application : The compound 3,5-Bis(trifluoromethyl)phenylboronic acid, which contains the [3,5-bis(trifluoromethyl)phenyl] motif, is used in the synthesis of methylene-arylbutenones via carbonylative arylation of allenols .
- Method : The exact method of application would depend on the specific transformation being carried out .
- Results : The synthesis of methylene-arylbutenones is an important process in organic chemistry .
4. Synthesis of 4-aminoquinoline Analogs
- Application : 3,5-Bis(trifluoromethyl)phenylboronic acid is used in the synthesis of 4-aminoquinoline analogs via Ullman/Suzuki/Negishi coupling .
- Method : The exact method of application would depend on the specific transformation being carried out .
- Results : The synthesis of 4-aminoquinoline analogs is an important process in medicinal chemistry .
5. Chemical Derivatization of Amino-Functionalized Model Surfaces
- Application : 3,5-Bis(trifluoromethyl)phenyl isocyanate is used in the chemical derivatization of amino-functionalized model surfaces .
- Method : The exact method of application would depend on the specific transformation being carried out .
- Results : The chemical derivatization of amino-functionalized model surfaces is an important process in surface chemistry .
6. Preparation of Arylaminothiocarbonylpyridinium Zwitterionic Salts
- Application : 3,5-Bis(trifluoromethyl)phenyl isocyanate is used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts via an exothermic reaction with 4-pyrrolidinopyridine .
- Method : The exact method of application would depend on the specific transformation being carried out .
- Results : The preparation of arylaminothiocarbonylpyridinium zwitterionic salts is an important process in organic chemistry .
properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF6O2S/c10-19(17,18)4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLFBEQKESGDJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395675 |
Source
|
Record name | [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride | |
CAS RN |
400770-85-6 |
Source
|
Record name | [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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